![molecular formula C9H7NO3 B1147746 3-Amino-7-hydroxy-2H-chromen-2-one CAS No. 79418-41-0](/img/structure/B1147746.png)
3-Amino-7-hydroxy-2H-chromen-2-one
Overview
Description
3-Amino-7-hydroxy-2H-chromen-2-one is a fluorescent building block for the synthesis of molecules such as iodoacetamide, maleimide, and azide . It has a molecular formula of C9H7NO2 .
Synthesis Analysis
The compound can be synthesized from a solution of 7-hydroxy-2-oxo-2H-1-benzopiran-3-ethyl ester and 2-amino-2-(hydroxymethyl) propane-1, 3-diol (tris) in ethanol, which is stirred and refluxed for 20 hours .Molecular Structure Analysis
The C(10)-C(11) bond length is 1.5090, C(13)-C(9) is 1.3791, and C(4)-O(7) is 1.3550 .Chemical Reactions Analysis
3-Amino-7-hydroxy-2H-chromen-2-one has been evaluated as an inhibitor of 15-lipoxygenase . It competes with the substrate as observed by kinetic studies .Scientific Research Applications
Biomedical Research
3-Amino-7-hydroxy-2H-chromen-2-one and its derivatives have a myriad of applications in biomedical research . They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV . They also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase .
Industrial Applications
These compounds have wide range of applications in many industrial branches . They are used as optical brighteners, photosensitizers, fluorescent and laser dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals .
Drug and Pesticidal Preparations
The novel compounds of 3-Amino-7-hydroxy-2H-chromen-2-one are also utilized in drug and pesticidal preparations .
Synthesis of Coumarin Derivatives
3-Amino-7-hydroxy-2H-chromen-2-one is used in the synthesis of coumarin derivatives . The most widely used method for their synthesis is Pechmann reaction .
Antifungal Activity
Introduction of 2,2-dimethyl-2H-chromene skeleton to 3-Amino-7-hydroxy-2H-chromen-2-one could significantly improve the antifungal activity . This indicates that chromene skeleton plays a vital role in the potency of the compounds .
Inhibition of 15-lipoxygenase
(E)-3- ((2,3-Dimethoxybenzylidene)amino)-7-hydroxy-2H-chromen-2-one, a derivative of 3-Amino-7-hydroxy-2H-chromen-2-one, has been discovered as a potent inhibitor of 15-lipoxygenase .
Mechanism of Action
Target of Action
The primary target of 3-Amino-7-hydroxy-2H-chromen-2-one is the enzyme tyrosinase . Tyrosinase plays a crucial role in the production of melanin, a pigment responsible for color in the skin, hair, and eyes .
Mode of Action
3-Amino-7-hydroxy-2H-chromen-2-one acts as a tyrosinase inhibitor . It interacts with tyrosinase, inhibiting its activity, which leads to a decreased production of melanin .
Biochemical Pathways
The inhibition of tyrosinase disrupts the melanogenesis pathway, which is responsible for the production of melanin . This disruption can lead to a decrease in melanin production, affecting the pigmentation in the skin, hair, and eyes .
Pharmacokinetics
Factors such as its molecular weight (177.16 g/mol ), solubility, and stability would influence these properties .
Result of Action
The result of the action of 3-Amino-7-hydroxy-2H-chromen-2-one is a decrease in melanin production due to the inhibition of tyrosinase . This can lead to changes in pigmentation in the skin, hair, and eyes .
properties
IUPAC Name |
3-amino-7-hydroxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c10-7-3-5-1-2-6(11)4-8(5)13-9(7)12/h1-4,11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFHTIQNYJDJAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30720986 | |
Record name | 3-Amino-7-hydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30720986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
79418-41-0 | |
Record name | 3-Amino-7-hydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30720986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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